

# The Strigolactone Biosynthesis Pathway: A Technical Guide to Solanacol Synthesis

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## Compound of Interest

Compound Name: Solanacol

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This technical guide provides an in-depth exploration of the strigolactone (SL) biosynthesis pathway, with a specific focus on the enzymatic cascade leading to the production of **solanacol**. **Solanacol** is a canonical orobanchol-type strigolactone prominently exuded by solanaceous plants like tomato and tobacco. This document details the core biosynthetic pathway, presents available quantitative data, outlines key experimental protocols for pathway elucidation, and provides visual diagrams of the biochemical and experimental workflows.

## The Core Biosynthesis Pathway from $\beta$ -Carotene to Solanacol

The biosynthesis of **solanacol** is a multi-step process that begins in the plastids with the carotenoid pathway and continues in the cytosol with a series of modifications catalyzed by cytochrome P450 enzymes. The pathway can be segmented into two major phases: the synthesis of the central precursor, carlactonoic acid (CLA), and the subsequent diversification steps that lead to orobanchol and ultimately **solanacol**.

### Phase 1: Synthesis of the Carlactonoic Acid (CLA) Precursor

The initial steps of SL biosynthesis are conserved across many plant species and involve the conversion of all-trans- $\beta$ -carotene into the key intermediate, carlactone (CL), which is then

oxidized to carlactonoic acid (CLA).[1][2]

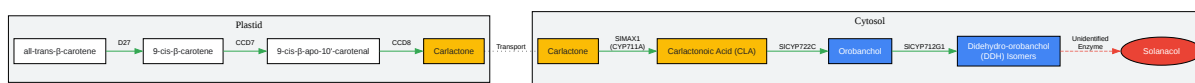
- **Isomerization:** The pathway initiates with the enzyme DWARF27 (D27), a  $\beta$ -carotene isomerase, which converts all-trans- $\beta$ -carotene to 9-cis- $\beta$ -carotene within the plastid.[1]
- **Cleavage:** Next, CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) cleaves 9-cis- $\beta$ -carotene to form 9-cis- $\beta$ -apo-10'-carotenal.[1]
- **Cyclization and Cleavage:** This product is then acted upon by CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8), which catalyzes a combination of cleavage and cyclization reactions to produce carlactone (CL), the first molecule containing the core strigolactone structure.[1] CL is considered the common precursor for all strigolactones.[3]
- **Oxidation to CLA:** Carlactone is exported to the cytosol, where it is oxidized by a cytochrome P450 enzyme of the CYP711A subfamily, MORE AXILLARY GROWTH 1 (MAX1). In tomato (*Solanum lycopersicum*), the ortholog SIMAX1 catalyzes the conversion of carlactone (CL) into carlactonoic acid (CLA). This conversion is a conserved function among MAX1 homologs in various plant species.[1][3]

## Phase 2: Diversification from CLA to Solanacol in Tomato

Downstream of CLA, the pathway diversifies to produce a wide array of strigolactones. In tomato, this branch leads to orobanchol-type SLs, including **solanacol**.

- **Orobanchol Formation:** In tomato, carlactonoic acid (CLA) is directly converted to orobanchol. This crucial step, which forms the stereospecific BC-ring, is catalyzed by the cytochrome P450 enzyme SICYP722C.[2] This is distinct from the pathway in rice, where orobanchol is formed from CLA via a 4-deoxyorobanchol intermediate.[1]
- **Double Oxidation to Didehydro-orobanchol (DDH):** Orobanchol serves as the substrate for the next key enzyme, SICYP712G1, another cytochrome P450. This enzyme catalyzes a double oxidation of orobanchol to produce at least three structurally unidentified isomers of didehydro-orobanchol (DDH).[3][4][5]
- **Final Conversion to Solanacol:** The final step is the conversion of one of the DDH isomers into **solanacol**. The enzyme responsible for this transformation has not yet been identified

and remains a topic of ongoing research.[5] It is hypothesized to be another oxidizing enzyme, likely a cytochrome P450.[3]



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Fig. 1: Biosynthesis pathway of **solanacol** from all-trans-β-carotene in tomato.

## Quantitative Data

Direct enzyme kinetic parameters ( $K_m$ ,  $V_{max}$ ) for the specific tomato enzymes SICYP722C and SICYP712G1 are not readily available in the published literature. However, relative quantification of key downstream metabolites has been performed using LC-MS/MS analysis, with abundance typically measured by peak area. The following tables summarize relative abundance data derived from published studies.

Table 1: Relative Abundance of Strigolactones in Root Extracts of Wild-Type (WT) and SICCD8 RNAi Tomato Lines (Data derived from Vogel et al., 2010 via MRM-LC-MS/MS peak area analysis)[6][7]

| Compound               | Genotype  | Relative Abundance (Peak Area) | % Reduction vs. WT |
|------------------------|-----------|--------------------------------|--------------------|
| Solanacol              | WT        | 100.0 ± 15.0                   | -                  |
| L04 (SICCD8 RNAi)      | 5.8 ± 2.1 | 94.2%                          |                    |
| L09 (SICCD8 RNAi)      | 4.9 ± 1.8 | 95.1%                          |                    |
| Didehydro-orobanchol 1 | WT        | 100.0 ± 12.0                   | -                  |
| L04 (SICCD8 RNAi)      | 6.2 ± 2.5 | 93.8%                          |                    |
| L09 (SICCD8 RNAi)      | 5.1 ± 1.9 | 94.9%                          |                    |
| Didehydro-orobanchol 2 | WT        | 100.0 ± 14.0                   | -                  |
| L04 (SICCD8 RNAi)      | 7.1 ± 2.8 | 92.9%                          |                    |
| L09 (SICCD8 RNAi)      | 6.3 ± 2.2 | 93.7%                          |                    |
| Orobanchol             | WT        | 100.0 ± 18.0                   | -                  |
| L04 (SICCD8 RNAi)      | 8.5 ± 3.1 | 91.5%                          |                    |
| L09 (SICCD8 RNAi)      | 7.7 ± 2.9 | 92.3%                          |                    |

Table 2: Relative Abundance of Strigolactones in Tomato Root Exudates of Wild-Type (WT) and Absciscic Acid (ABA) Deficient Mutants (Data derived from López-Ráez et al., 2010 via LC-MS/MS peak area analysis)[8]

| Compound                  | Genotype         | Relative Abundance (Peak Area) vs. WT |
|---------------------------|------------------|---------------------------------------|
| Solanacol                 | WT (Ailsa Craig) | 100.0%                                |
| notabilis (ABA deficient) | ~60.0%           |                                       |
| WT (Sitiens background)   | 100.0%           |                                       |
| sitiens (ABA deficient)   | ~53.0%           |                                       |
| Didehydro-orobanchol 1    | WT (Ailsa Craig) | 100.0%                                |
| notabilis (ABA deficient) | ~62.0%           |                                       |
| WT (Sitiens background)   | 100.0%           |                                       |
| sitiens (ABA deficient)   | ~45.0%           |                                       |
| Didehydro-orobanchol 2    | WT (Ailsa Craig) | 100.0%                                |
| notabilis (ABA deficient) | ~58.0%           |                                       |
| WT (Sitiens background)   | 100.0%           |                                       |
| sitiens (ABA deficient)   | ~50.0%           |                                       |

## Experimental Protocols

Elucidating the **solanacol** biosynthesis pathway relies on a combination of genetic, molecular, and analytical techniques. Key among these are the heterologous expression of candidate enzymes to verify their function and the sensitive detection of reactants and products via mass spectrometry.

### Protocol: Heterologous Expression and Metabolite Analysis in *Nicotiana benthamiana*

Transient expression in *N. benthamiana* allows for the rapid reconstitution of biosynthetic pathways in planta. This protocol is synthesized from methodologies described in several studies.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

#### 1. Plant Growth:

- Grow *N. benthamiana* plants in a greenhouse at 24-25°C with a 16-hour light/8-hour dark cycle for 4-6 weeks.[\[3\]](#)[\[10\]](#)
- Use young, healthy, and fully expanded leaves for infiltration. Avoid plants that have started flowering.[\[11\]](#)

## 2. Agrobacterium Culture Preparation:

- Grow *Agrobacterium tumefaciens* (e.g., strain GV3101) containing the expression vector(s) for your gene(s) of interest (e.g., SICYP712G1) and a viral suppressor of gene silencing (e.g., p19) in 10 mL of YEB or LB medium with appropriate antibiotics and 200  $\mu$ M acetosyringone.[\[9\]](#)
- Incubate overnight at 28°C with shaking (200-220 rpm).[\[12\]](#)
- Pellet the bacteria by centrifugation (e.g., 4000 rpm for 10 min).[\[11\]](#)
- Discard the supernatant and resuspend the pellet in infiltration buffer (10 mM MES pH 5.6, 10 mM  $MgCl_2$ , 150-200  $\mu$ M acetosyringone) to a final OD<sub>600</sub> of 0.5-1.0.[\[9\]](#)[\[12\]](#)
- Incubate the resuspended culture at room temperature for 2-4 hours before infiltration.[\[9\]](#)
- For co-expression of multiple genes (e.g., reconstituting the entire pathway), mix the individual *Agrobacterium* cultures in equal volumes.[\[9\]](#)

## 3. Agroinfiltration:

- Using a 1 mL needleless syringe, gently press against the abaxial (underside) of the leaf and slowly infiltrate the bacterial suspension into the intercellular space.[\[9\]](#)
- Infiltrate 2-3 leaves per plant. Mark the infiltrated areas.

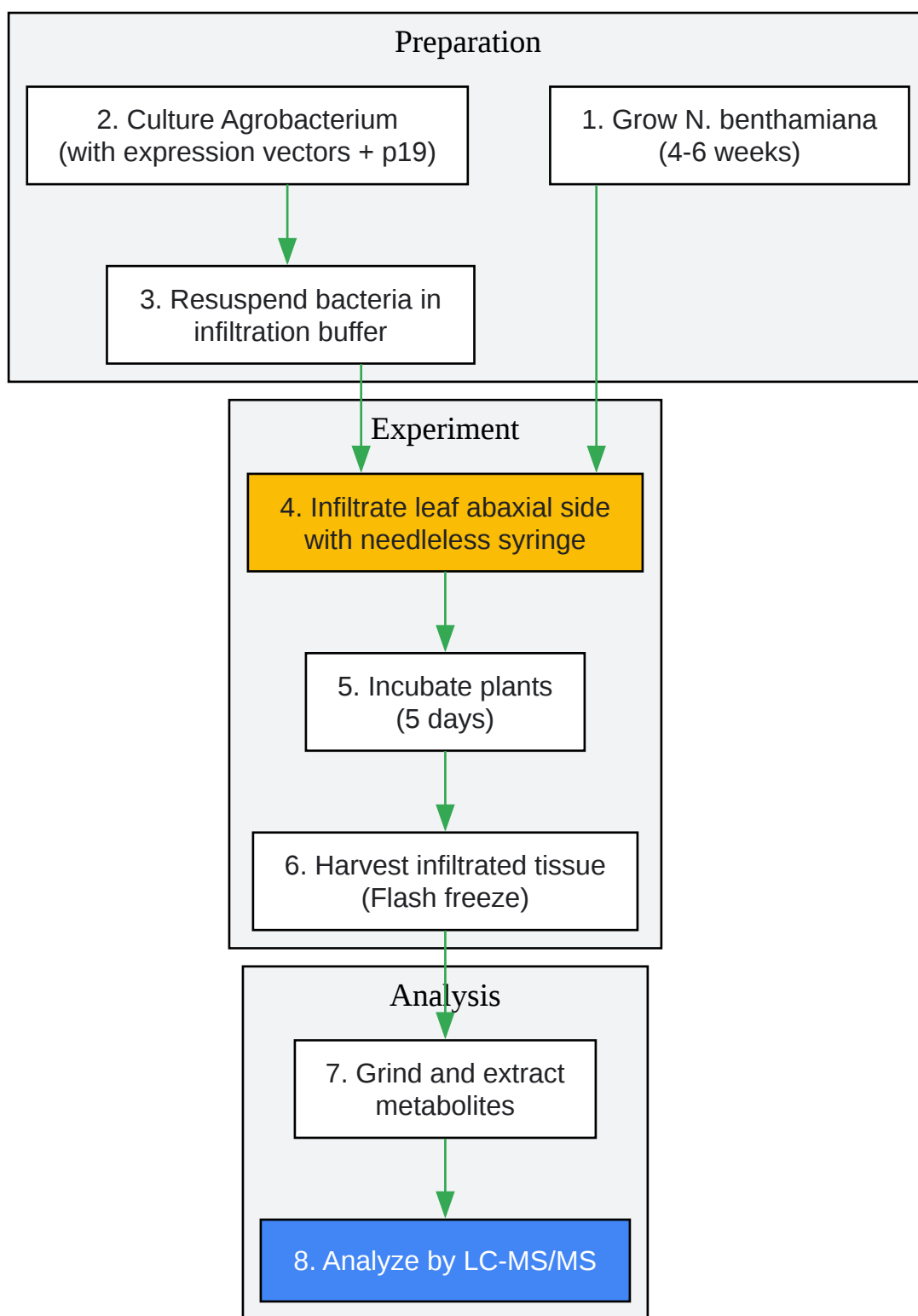
## 4. Post-Infiltration and Harvest:

- Keep plants under dim light and high humidity for 24-36 hours.[\[9\]](#)
- Return plants to normal growth conditions for 4-5 days to allow for protein expression and metabolite production.[\[10\]](#)

- Harvest the infiltrated leaf areas, immediately freeze in liquid nitrogen, and store at -80°C until extraction.[13]

#### 5. Metabolite Extraction and Analysis:

- Grind the frozen leaf tissue to a fine powder.[13]
- Extract metabolites using a solvent such as 30% methanol with 0.01% formic acid or an ethyl acetate-based method.[3][4]
- Homogenize the sample and centrifuge to pellet debris.[4]
- Analyze the supernatant using a validated LC-MS/MS method for strigolactone detection and quantification.



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Fig. 2: Experimental workflow for transient expression and analysis in *N. benthamiana*.



# Protocol: In Vitro Enzyme Assay Using Yeast Microsomes

This method is used to test the specific catalytic activity of a single enzyme (e.g., SLICYP712G1) on a known substrate (e.g., orobanchol). It involves expressing the P450 enzyme in a specialized yeast strain and then isolating the membrane fraction (microsomes) where the enzyme is located. This protocol is a synthesis of methods described for plant P450s.[\[13\]](#)[\[14\]](#)[\[15\]](#)

## 1. Yeast Culture and Induction:

- Use a yeast strain suitable for P450 expression, such as WAT11, which co-expresses an Arabidopsis P450 reductase (ATR1).[\[14\]](#)
- Transform the yeast with a vector containing your P450 gene of interest.
- Grow a pre-culture in selective medium overnight.
- Inoculate a larger volume of induction medium and grow for 12-24 hours at 28°C with vigorous shaking to induce protein expression.[\[15\]](#)

## 2. Microsome Preparation:

- Harvest yeast cells by centrifugation (e.g., 8,000 rpm, 10 min, 4°C).[\[15\]](#)
- Wash the cell pellet with ice-cold TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).[\[13\]](#)
- Resuspend the pellet in ice-cold lysis buffer (e.g., TESB: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM Sorbitol) containing protease inhibitors and DTT.[\[13\]](#)[\[15\]](#)
- Lyse the cells. A common method is mechanical disruption with 0.5 mm glass beads using a bead mill or vigorous vortexing in a cold room. Repeat in short bursts with cooling on ice in between.[\[13\]](#)[\[15\]](#)
- Perform a low-speed centrifugation (e.g., 5,000 x g, 20 min, 4°C) to pellet cell debris and unlysed cells.[\[13\]](#)

- Transfer the supernatant to an ultracentrifuge tube and perform a high-speed centrifugation (e.g., 100,000 x g, 1-2 hours, 4°C) to pellet the microsomal membranes.
- Discard the supernatant. Resuspend the microsomal pellet in a small volume of storage buffer (e.g., TEG: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol).
- Determine the total protein concentration using a BCA or Bradford assay. Aliquot and store at -80°C.

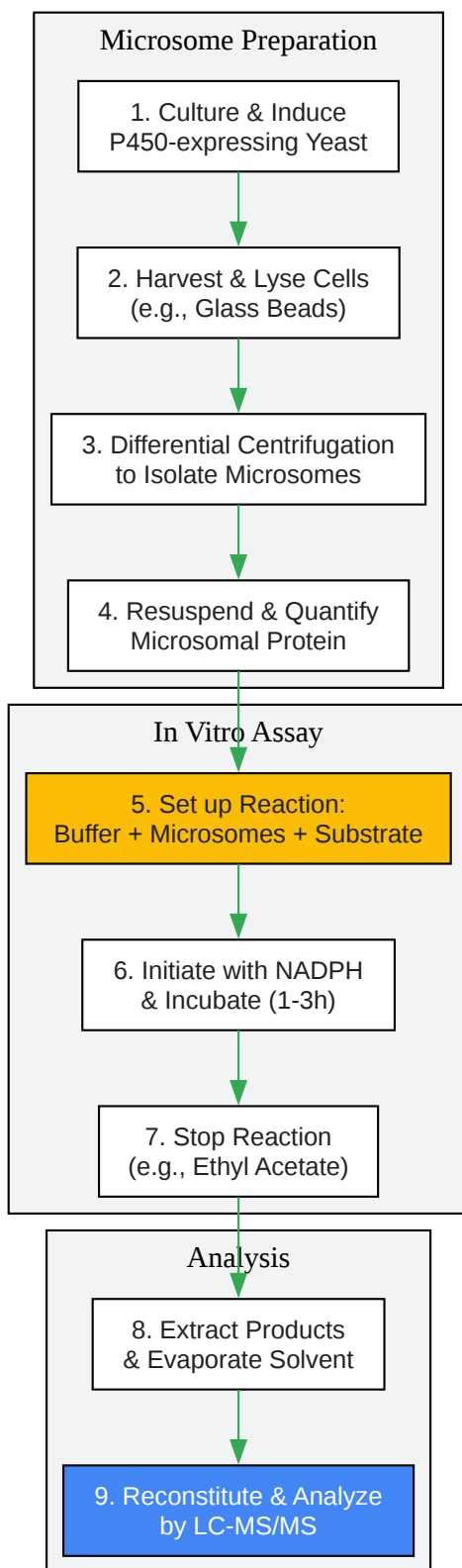
### 3. In Vitro Enzyme Assay:

- Prepare a reaction mixture in a microcentrifuge tube on ice. The final volume is typically 100 µL and contains:
  - Phosphate or Tris-HCl buffer (e.g., 50 mM, pH 7.5).[\[13\]](#)
  - Yeast microsomes containing the expressed P450 (e.g., 10-50 µg total protein).[\[13\]](#)
  - Substrate (e.g., orobanchol, dissolved in a minimal volume of DMSO or acetone) to a final concentration of 1-10 µM.
- Pre-incubate the mixture for 5-10 minutes at the reaction temperature (e.g., 28-30°C).
- Initiate the reaction by adding the cofactor, NADPH (final concentration ~1 mM).[\[13\]](#)
- Incubate for 1-3 hours at 28-30°C with gentle shaking.[\[4\]](#)[\[13\]](#)
- Stop the reaction by adding an equal volume of a quenching solvent, such as ice-cold ethyl acetate or acetonitrile containing 1% formic acid.[\[13\]](#)

### 4. Product Extraction and Analysis:

- Vortex the quenched reaction vigorously.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer containing the products to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

- Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50% acetonitrile/water) for LC-MS/MS analysis.



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